molecular formula C18H20N2O4S B2758191 N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797587-74-6

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2758191
CAS No.: 1797587-74-6
M. Wt: 360.43
InChI Key: IDFUQGCVAOANCF-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS 1797587-74-6) is a synthetically produced small molecule with a molecular formula of C18H20N2O4S and a molecular weight of 360.4 g/mol . This compound features a complex polyheterocyclic structure, integrating a tetrahydro-pyrroloquinoline core with a 2,5-dimethylfuran moiety linked via a sulfonamide group. The presence of both the quinoline and sulfonamide functional groups is of significant interest in medicinal chemistry, as these motifs are commonly found in compounds with a wide range of pharmacological activities . Sulfonamide-containing compounds, in particular, are extensively investigated for their potential as anticancer agents, enzyme inhibitors, and molecular glues in targeted protein degradation studies . The specific research applications of this compound are yet to be fully characterized, making it a valuable candidate for probe discovery and screening in hit-to-lead optimization campaigns. Researchers can utilize this molecule to explore novel biological pathways, particularly in oncology and chemical biology, where quinoline sulfonamides have shown promise . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-7-15(12(2)24-11)10-19-25(22,23)16-8-13-3-4-17(21)20-6-5-14(9-16)18(13)20/h7-9,19H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFUQGCVAOANCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrroloquinoline framework and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O4S. It has a molecular weight of 360.43 g/mol and exhibits several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20N2O4S
Molecular Weight360.43 g/mol
Purity≥ 95%

Antiviral Activity

Research indicates that compounds with similar structures to N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have shown antiviral properties. For example, pyrroloquinoline derivatives have been investigated for their efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Studies suggest that these compounds can inhibit viral replication and reduce cytopathic effects in infected cell lines .

Antibacterial Activity

The sulfonamide moiety in the compound is known for its antibacterial properties. Sulfonamides act by inhibiting bacterial folate synthesis. Compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have been tested against various bacterial strains with promising results . The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase.

Antimalarial Activity

Pyrroloquinoline derivatives have also been noted for antimalarial activity. The structural features of these compounds allow them to interfere with the metabolic processes of the malaria parasite. In vitro studies have demonstrated that certain pyrroloquinolines exhibit significant activity against Plasmodium falciparum .

Synthesis and Biological Evaluation

A study conducted on related pyrrolo[3,2,1]quinoline compounds involved a six-step synthesis process that yielded derivatives with notable biological activities. The synthesized compounds were evaluated for their antiviral and antibacterial activities using various assays .

Comparative Analysis of Biological Activities

A comparative analysis of various pyrrolo[3,2]quinolines shows that modifications to the core structure can enhance biological efficacy. For instance:

Compound NameActivity TypeIC50 (µM)
Trigonoine BAnti-HBV12.5
MarinoquinolinesAntibacterial15.0
Target CompoundAntiviralTBD

Comparison with Similar Compounds

Key differences :

Property Target Compound Compound
Substituent at N-position (2,5-dimethylfuran-3-yl)methyl 4-phenoxyphenyl
Molecular Formula C₂₁H₂₁N₂O₄S (theoretical) C₂₃H₂₀N₂O₄S
Molecular Weight ~413.47 g/mol (calculated) 420.49 g/mol
logP Estimated 4.5–5.0 (higher due to furan methyl) 4.22 (experimental)
Hydrogen Bond Donors 1 (sulfonamide NH) 1 (sulfonamide NH)

The 2,5-dimethylfuran-3-yl)methyl group in the target compound introduces steric bulk and electron-rich aromaticity compared to the 4-phenoxyphenyl group in . This substitution likely increases lipophilicity (logP) and may influence metabolic stability due to furan’s susceptibility to oxidative degradation.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Approach :
  • Variation 1 : Replace dimethylfuran with other heterocycles (e.g., thiophene) to modulate lipophilicity (clogP calculated via ChemAxon) .
  • Variation 2 : Modify the sulfonamide substituent (e.g., trifluoromethyl) to enhance metabolic stability .
  • Data Analysis : Plot IC50_{50} vs. substituent electronic parameters (Hammett σ) to identify key SAR trends .

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